Differentiation via Computed Lipophilicity (LogP) Compared to Linear and Shorter-Chain Analogs
The predicted lipophilicity (LogP) of 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine is higher than that of its linear 5-butyl analog and significantly greater than its 5-methyl and 5-ethyl counterparts. This property is a primary driver of membrane permeability and in vivo distribution [1].
| Evidence Dimension | Computed LogP (XLogP3-AA / predicted logP) |
|---|---|
| Target Compound Data | 2.1 (XLogP3-AA) [1] |
| Comparator Or Baseline | 5-Methyl analog: ~0.64 [2]; 5-Ethyl analog: ~1.26 [3]; 5-Butyl analog: 1.7 (predicted) |
| Quantified Difference | LogP is +1.46 units higher than the 5-methyl analog, +0.84 units higher than the 5-ethyl analog, and +0.4 units higher than the linear 5-butyl analog. |
| Conditions | Computed property based on molecular structure; comparison across different data sources. |
Why This Matters
Higher lipophilicity directly impacts a compound's ability to cross biological membranes, making this specific analog a more suitable candidate for applications requiring enhanced cellular uptake or blood-brain barrier penetration compared to its less lipophilic counterparts.
- [1] PubChem. (2025). Compound Summary for CID 4777940: 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. View Source
- [2] SpringerMaterials. (n.d.). 5-Methyl-[1,3,4]thiadiazol-2-ylamine. View Source
- [3] Molbase. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. View Source
